N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Overview
Description
N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound It is characterized by the presence of a pyridine ring, a tetrafluorophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-pyridinecarboxaldehyde, is reacted with an appropriate amine to form the pyridine derivative.
Introduction of the Tetrafluorophenoxy Group: The tetrafluorophenoxy group is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the pyridine derivative with the furan ring under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridinylmethyl)-5-[(2,3,4,5-tetrafluorophenoxy)methyl]-2-furamide
- N-(2-pyridinylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-thiopheneamide
Uniqueness
N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its tetrafluorophenoxy group, in particular, may enhance its stability and reactivity.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O3/c19-12-7-13(20)16(22)17(15(12)21)26-9-11-4-5-14(27-11)18(25)24-8-10-3-1-2-6-23-10/h1-7H,8-9H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEIPZQMJOFIRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.